molecular formula C16H17N3O3 B5673969 N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No.: B5673969
M. Wt: 299.32 g/mol
InChI Key: YFWUODQFDNZECL-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide is an organic compound with a complex structure that includes both dimethylamino and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Reduction: The major product would be N-[4-(dimethylamino)phenyl]-2-(2-aminophenyl)acetamide.

    Substitution: The products depend on the nucleophile used but could include various substituted acetamides.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
  • N-[4-(aminosulfonyl)phenyl]-2-(2-methylphenoxy)acetamide
  • N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide is unique due to the presence of both dimethylamino and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18(2)14-9-7-13(8-10-14)17-16(20)11-12-5-3-4-6-15(12)19(21)22/h3-10H,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWUODQFDNZECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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